molecular formula C18H22N4O3 B10913910 1-methyl-5-{[4-(4-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[4-(4-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913910
M. Wt: 342.4 g/mol
InChI Key: OLVSMMIVQNLJKF-UHFFFAOYSA-N
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Description

1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring substituted with a methyl group, a carboxylic acid group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Piperazine Derivative Addition: The final step involves the coupling of the pyrazole derivative with a piperazine derivative, such as 4-(4-methylbenzyl)piperazine, under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazole-5-carboxylic acid and 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid share structural similarities.

    Piperazine Derivatives: Compounds like 4-(4-methylbenzyl)piperazine and its derivatives are structurally related.

Uniqueness

1-METHYL-5-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the combination of the pyrazole ring with a piperazine derivative, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could be explored in various research and industrial applications to develop new drugs, materials, or catalysts.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-methyl-5-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C18H22N4O3/c1-13-3-5-14(6-4-13)12-21-7-9-22(10-8-21)17(23)16-15(18(24)25)11-19-20(16)2/h3-6,11H,7-10,12H2,1-2H3,(H,24,25)

InChI Key

OLVSMMIVQNLJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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